molecular formula C10H16O B1241184 Carvotanacetone

Carvotanacetone

Cat. No.: B1241184
M. Wt: 152.23 g/mol
InChI Key: WPGPCDVQHXOMQP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carvotanacetone can be achieved through various synthetic routes. One common method involves the conjugate addition of ethylzinc to 2-cyclohexen-1-one catalyzed by copper triflate combined with an azolium salt derived from (S)-leucinol . This reaction produces the corresponding (S)-adduct. Alternatively, using copper acetylacetonate in combination with the same ligand affords the ®-adduct as a major product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that similar catalytic processes and reaction conditions are employed on a larger scale to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

Carvotanacetone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Carvotanacetone has various scientific research applications:

Mechanism of Action

The mechanism of action of Carvotanacetone involves its interaction with molecular targets and pathways. As an electrophile, it can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Carvotanacetone lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1

InChI Key

WPGPCDVQHXOMQP-VIFPVBQESA-N

SMILES

CC1=CCC(CC1=O)C(C)C

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(C)C

Canonical SMILES

CC1=CCC(CC1=O)C(C)C

Synonyms

carvotanacetone

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of carvone (45 μL, 0.29 mmol) and rac-32 (8.0 mg, 0.0051 mmol, 1.8 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 48 h. Filtration of the reaction mixture and evaporation of the solvent gave 49 as a colorless oil (43 mg, 96%). 1H NMR36 (300 MHz, CDCl3): δ 6.72-6.69 (m, 1H), 2.53-2.47 (m, 1H), 2.37-2.27 (m, 1H), 2.13-1.99 (m, 2H), 1.85-1.78 (m, 1H), 1.73-1.72 (m, 3H), 1.54 (quin, 1H, J=6.6 Hz), 0.87 (dd, 6H, J=6.9 Hz, 0.9 Hz); 13C NMR (75.5 MHz, CDCl3): δ 200.6, 145.2, 135.2, 42.0, 41.9, 31.9, 29.8, 19.5, 19.4 15.6.
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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